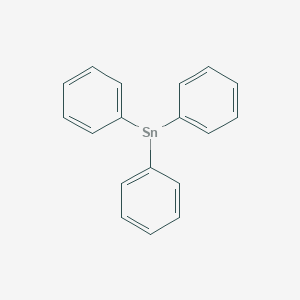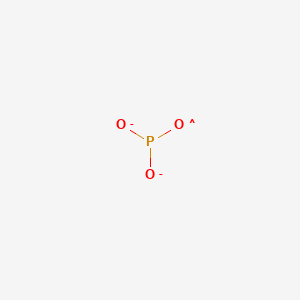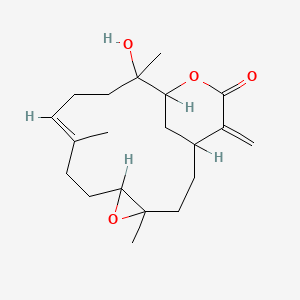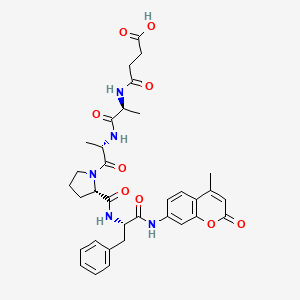
Phosphide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphide is a class of chemical compounds in which phosphorus is combined with a metal. The this compound ion is ( \text{P}^{3-} ), and phosphides of almost every metal in the periodic table are known. These compounds exhibit a wide variety of chemical and physical properties, making them significant in various scientific and industrial applications .
Métodos De Preparación
Phosphides can be prepared through several methods:
Heating Metal and Red Phosphorus: The most general method involves heating stoichiometric amounts of the metal and red phosphorus to high temperatures in an inert atmosphere or vacuum.
Electrolysis Reactions: This method involves the reaction of a metal (or a metal halide or metal sulfide) with phosphine (PH₃).
Reduction of Metal Phosphate: Reduction of a metal phosphate with elemental carbon at elevated temperatures can also produce phosphides.
Organometallic Routes: These routes allow the separate synthesis of metal phosphide nanoparticles, which are then added to the support in a second step.
Análisis De Reacciones Químicas
Phosphides undergo various types of chemical reactions:
Oxidation: Phosphides can be oxidized to form oxides and phosphates.
Reduction: Metal phosphides can be reduced to form elemental phosphorus and the corresponding metal.
Substitution: Phosphides can undergo substitution reactions where the phosphorus atom is replaced by another atom or group.
Common reagents and conditions used in these reactions include high temperatures, inert atmospheres, and reducing agents such as hydrogen or carbon. Major products formed from these reactions include phosphine gas, metal oxides, and elemental phosphorus .
Aplicaciones Científicas De Investigación
Phosphides have a wide range of scientific research applications:
Energy Storage: Phosphides are being explored for their potential in hydrogen production and storage, as well as in carbon dioxide reduction.
Semiconductors: Compounds like indium phosphide and gallium this compound are used in semiconductor devices due to their excellent electronic properties.
Biological Applications: Phosphides are also being studied for their potential use in biological systems, including as antimicrobial agents.
Mecanismo De Acción
The mechanism by which phosphides exert their effects varies depending on the specific application:
Comparación Con Compuestos Similares
Phosphides can be compared with other similar compounds such as nitrides, carbides, and arsenides:
Nitrides: Like phosphides, nitrides are compounds in which nitrogen is combined with a metal.
Carbides: Carbides are compounds of carbon with a metal.
Arsenides: Arsenides are compounds in which arsenic is combined with a metal.
Phosphides are unique in their ability to form a wide variety of structures and exhibit a range of properties from metallic to semiconducting, depending on the metal-to-phosphorus ratio .
Propiedades
Número CAS |
22569-71-7 |
|---|---|
Fórmula molecular |
P-3 |
Peso molecular |
30.973762 g/mol |
Nombre IUPAC |
phosphorus(3-) |
InChI |
InChI=1S/P/q-3 |
Clave InChI |
FZTWZIMSKAGPSB-UHFFFAOYSA-N |
SMILES |
[P-3] |
SMILES canónico |
[P-3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(4R,4aR,7S,7aR,12bS)-7-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1233380.png)





![1-ethyl-6-methyl-3-[(E)-2-phenylethenyl]pyrimido[5,4-e][1,2,4]triazine-5,7-dione](/img/structure/B1233391.png)


